{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(4,5-dimethylthiophen-2-yl)methanone
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Overview
Description
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4,5-DIMETHYL-2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzyloxyphenyl group and a dimethylthienylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4,5-DIMETHYL-2-THIENYL)METHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyloxyphenyl Group: This step involves the reaction of piperazine with 4-benzyloxyphenylboronic acid pinacol ester under Suzuki–Miyaura coupling conditions.
Attachment of the Dimethylthienylmethanone Moiety: The final step involves the reaction of the intermediate with 4,5-dimethyl-2-thienylmethanone under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4,5-DIMETHYL-2-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4,5-DIMETHYL-2-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act on specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4,5-DIMETHYL-2-THIENYL)METHANONE involves its interaction with molecular targets, such as enzymes or receptors. The benzyloxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. The dimethylthienylmethanone moiety may further enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4,5-DIMETHYL-2-THIENYL)METHANONE is unique due to its combination of a benzyloxyphenyl group, a piperazine ring, and a dimethylthienylmethanone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H26N2O2S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
(4,5-dimethylthiophen-2-yl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N2O2S/c1-18-16-23(29-19(18)2)24(27)26-14-12-25(13-15-26)21-8-10-22(11-9-21)28-17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 |
InChI Key |
KHIGXPFRUXFBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
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